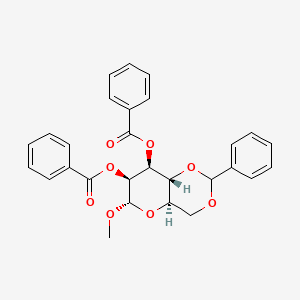
Methyl b-D-thioxylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl b-D-thioxylopyranoside is a complex organic compound with a unique structure that includes a methylsulfanyl group and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl b-D-thioxylopyranoside typically involves the use of protected galactopyranosides as building blocks. One common method involves the use of β-phenylthio and 6-benzyl protecting groups, which are later removed under specific conditions to yield the desired compound . The reaction conditions often include the use of specific solvents and catalysts to ensure the correct stereochemistry and high yield of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl b-D-thioxylopyranoside can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Methyl b-D-thioxylopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and other organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of various chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of Methyl b-D-thioxylopyranoside involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methylsulfanyl group can participate in redox reactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin 3-D-galactoside (Q3G): Known for its antioxidant and anti-inflammatory properties.
Pentosan polysulfate: Used in the treatment of interstitial cystitis and has a similar structure with multiple hydroxyl groups and sulfated polysaccharides.
Uniqueness
Methyl b-D-thioxylopyranoside is unique due to its specific stereochemistry and the presence of a methylsulfanyl group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H12O4S |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-methylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O4S/c1-11-6-5(9)4(8)3(7)2-10-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
MPRZBJBAUHTOSF-MOJAZDJTSA-N |
SMILES |
CSC1C(C(C(CO1)O)O)O |
Isomerische SMILES |
CS[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Kanonische SMILES |
CSC1C(C(C(CO1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B1643797.png)
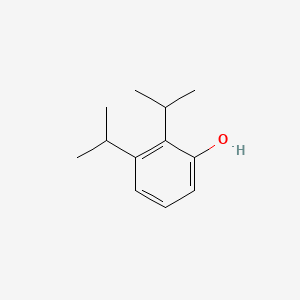

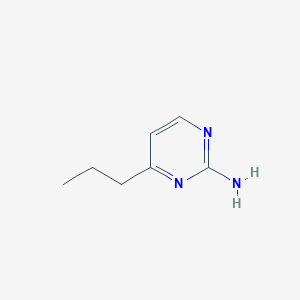
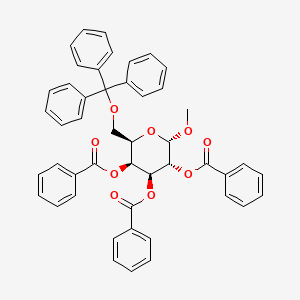

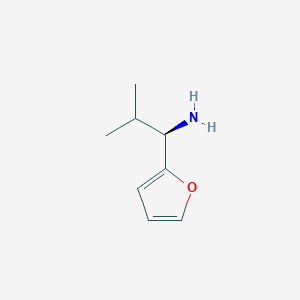

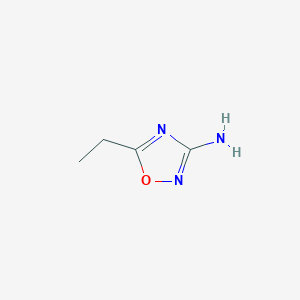
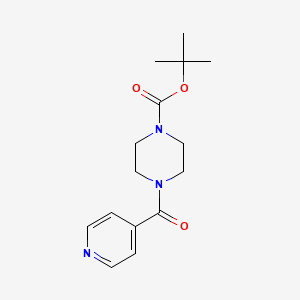

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B1643853.png)
